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Compound of Interest

Compound Name: JNJ-55511118

Cat. No.: B15575977 Get Quote

Audience: This document is intended for researchers, scientists, and drug development

professionals involved in the preclinical and clinical evaluation of central nervous system (CNS)

drug candidates.

Introduction: JNJ-55511118 is a high-affinity, selective negative allosteric modulator of α-

amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the

transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1] This subunit is

predominantly expressed in the hippocampus and other brain regions, making JNJ-55511118
a promising therapeutic candidate for neurological disorders like epilepsy.[2][3][4] A critical

characteristic for any CNS drug is its ability to cross the blood-brain barrier (BBB) and reach its

target in sufficient concentrations. JNJ-55511118 has been reported to be orally bioavailable

and highly brain penetrant in both mice and rats, achieving over 80% receptor occupancy for

up to six hours after a 10 mg/kg oral dose.[5]

This document provides detailed protocols for a range of in vivo, ex vivo, and in vitro

techniques to quantitatively assess the brain penetrance of JNJ-55511118 and similar CNS

drug candidates.

Mechanism of Action: JNJ-55511118
JNJ-55511118 selectively inhibits AMPA receptors associated with the TARP γ-8 subunit by

disrupting the interaction between TARP γ-8 and the pore-forming GluA subunits.[5] This

modulation reduces AMPAR-mediated currents by decreasing the single-channel conductance.

[2][3][4][6]
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JNJ-55511118 mechanism of action at the AMPA receptor.

Data Presentation: Brain Penetrance of JNJ-
55511118
The following table summarizes the publicly available quantitative data regarding the brain

penetrance of JNJ-55511118. Direct measurement of brain-to-plasma ratios provides a

quantitative assessment of the extent of brain penetration.
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Parameter Species Value Method Reference

Brain Penetrance Mouse, Rat High Not Specified [5]

Receptor

Occupancy
Mouse, Rat

>80% (at 10

mg/kg, p.o., up to

6 hrs)

Not Specified [5]

Brain-to-Plasma

Ratio (Kp)
-

To Be

Determined by

Experiment

Brain

Homogenate

Analysis

-

Unbound Brain-

to-Plasma Ratio

(Kp,uu)

-

To Be

Determined by

Experiment

In Vivo

Microdialysis
-

Experimental Workflows and Logical Relationships
The selection of an appropriate method for determining brain penetrance depends on the stage

of drug discovery and the specific questions being addressed. In vitro models are suitable for

high-throughput screening in early stages, while in vivo methods provide definitive data on

brain exposure in a physiological system.
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Workflow for assessing brain penetrance from prediction to confirmation.

Ex Vivo Protocol: Brain-to-Plasma Ratio (Kp)
This protocol determines the total concentration of a compound in the brain relative to the

plasma at a specific time point after administration.

1.1 Principle Animals are dosed with JNJ-55511118. At a predetermined time, blood and brain

tissue are collected. The concentration of the drug is quantified in both matrices using a

sensitive analytical method, typically Liquid Chromatography with tandem mass spectrometry

(LC-MS/MS), and the ratio is calculated.[7][8]
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1.2 Workflow

1. Dose Animal
(e.g., Rat/Mouse)

2. Collect Blood
& Brain Tissue

3a. Process Blood
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4. Quantify JNJ-55511118
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5. Calculate Kp
(C_brain / C_plasma)

Click to download full resolution via product page

Workflow for determining the Brain-to-Plasma Ratio (Kp).

1.3 Materials and Reagents

JNJ-55511118

Test animals (e.g., Sprague-Dawley rats or C57BL/6 mice)

Dosing vehicle (appropriate for the route of administration)

Anticoagulant tubes (e.g., K2-EDTA)

Phosphate-buffered saline (PBS), ice-cold

Tissue homogenizer (e.g., bead-based or rotor-stator)[9][10]

Centrifuge

LC-MS/MS system[11][12]

Analytical standards and internal standards for JNJ-55511118

1.4 Procedure

Dosing: Administer JNJ-55511118 to a cohort of animals at the desired dose and route (e.g.,

10 mg/kg, oral gavage).
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Sample Collection: At a specified time point (e.g., 2 hours post-dose), anesthetize the

animal.

Collect blood via cardiac puncture into anticoagulant tubes.

Immediately perfuse the animal transcardially with ice-cold PBS to remove blood from the

brain vasculature.

Excise the brain, rinse with cold PBS, blot dry, and record the weight.

Plasma Preparation: Centrifuge the blood sample (e.g., 2,000 x g for 15 minutes at 4°C) to

separate the plasma. Collect the supernatant.

Brain Homogenization:

Place the weighed brain tissue in a tube.

Add a specific volume of homogenization buffer (e.g., 4 volumes of PBS per gram of

tissue).[13]

Homogenize the tissue until a uniform suspension is achieved, keeping the sample on ice.

[10][14]

Quantification:

Perform protein precipitation or another appropriate extraction method on plasma and

brain homogenate samples.

Analyze the samples using a validated LC-MS/MS method to determine the concentration

of JNJ-55511118.

Data Analysis:

Calculate the Brain-to-Plasma Ratio (Kp):

Kp = Concentration in Brain (ng/g) / Concentration in Plasma (ng/mL)
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In Vivo Protocol: Cerebrospinal Fluid (CSF)
Collection
CSF concentration is often used as a surrogate for the unbound, pharmacologically active drug

concentration in the brain's interstitial fluid.

2.1 Principle CSF is collected from the cisterna magna of an anesthetized animal.[15][16] This

method is technically demanding and requires precision to avoid blood contamination, which

can significantly alter the measured drug concentration.[15][16]

2.2 Workflow

1. Dose Animal &
Anesthetize

2. Mount on
Stereotaxic Frame

3. Surgically Expose
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4. Puncture Membrane &
Collect CSF

5. Inspect for Blood
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6. Quantify JNJ-55511118
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Workflow for Cerebrospinal Fluid (CSF) collection in rodents.

2.3 Materials and Reagents

Dosed and anesthetized rodent

Stereotaxic frame[16]

Surgical tools (scalpel, forceps, retractors)

Pulled glass capillaries or a specialized collection needle[15][17]

Micromanipulator (recommended)[18]

Collection tubes (e.g., low-protein binding microcentrifuge tubes)

2.4 Procedure

Animal Preparation: Dose the animal with JNJ-55511118. At the desired time point, deeply

anesthetize the animal.
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Positioning: Mount the animal in a stereotaxic frame with its head flexed downwards to open

the space between the occipital bone and the atlas.

Surgical Exposure: Make a midline incision on the back of the neck. Carefully dissect the

overlying muscle layers to expose the dura over the cisterna magna.[18] The cisterna magna

will appear as a clear, triangular membrane.[18]

CSF Collection:

Using a micromanipulator, carefully advance a pulled glass capillary towards the cisterna

magna at a 30-45 degree angle.[18]

Gently puncture the membrane. Clear CSF should immediately flow into the capillary via

capillary action.[15]

Collect the desired volume (typically 5-15 µL from a mouse).[17][18]

Sample Handling:

Immediately transfer the CSF to a pre-chilled collection tube.

Centrifuge the sample (e.g., 10,000 x g for 10 min at 4°C) to pellet any contaminating

cells.[19]

Visually inspect for a red pellet, which indicates blood contamination. Discard

contaminated samples.

Quantification: Analyze the CSF supernatant using a validated, high-sensitivity LC-MS/MS

method.

In Vivo Protocol: Microdialysis
Microdialysis is a powerful technique for measuring unbound drug concentrations directly in the

brain's interstitial fluid (ISF) of a freely moving animal, allowing for the determination of the

unbound brain-to-plasma ratio (Kp,uu).[20][21][22]

3.1 Principle A microdialysis probe, which has a semipermeable membrane at its tip, is

surgically implanted into a specific brain region.[20][23] The probe is perfused with a
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physiological solution (perfusate). Small molecules, like JNJ-55511118, diffuse from the ISF

across the membrane into the perfusate, which is then collected (as dialysate) and analyzed.

[23]

3.2 Workflow
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1. Implant Guide Cannula
(Stereotaxic Surgery)

2. Animal Recovery
(Days)

3. Insert Microdialysis Probe
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4. Administer JNJ-55511118
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7. Determine Probe Recovery
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1. Coat Filter Plate
with BBB Lipid Mix

3. Add JNJ-55511118
to Donor Wells

2. Add Buffer to
Acceptor Plate

4. Assemble 'Sandwich'
(Donor on Acceptor)

5. Incubate
(e.g., 4-18 hours)

6. Measure Concentrations
in Donor & Acceptor Wells

7. Calculate Permeability
Coefficient (Pe)
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1. Seed Caco-2 Cells
on Transwell Inserts

2. Culture for 21 Days
to Form Monolayer

3. Verify Monolayer Integrity
(TEER Measurement)

4. Add JNJ-55511118 to
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5. Incubate (e.g., 2 hours)
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6. Quantify JNJ-55511118
(LC-MS/MS)

7. Calculate Papp (A->B, B->A)
& Efflux Ratio
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.jove.com/v/56774/an-improved-method-for-collection-cerebrospinal-fluid-from
https://www.jove.com/v/56774/an-improved-method-for-collection-cerebrospinal-fluid-from
https://pmc.ncbi.nlm.nih.gov/articles/PMC3635544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3635544/
https://experiments.springernature.com/articles/10.1007/978-1-61779-536-7_31
https://experiments.springernature.com/articles/10.1007/978-1-61779-536-7_31
https://pubmed.ncbi.nlm.nih.gov/22367826/
https://pmc.ncbi.nlm.nih.gov/articles/PMC539317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC539317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2945307/
https://www.benchchem.com/product/b15575977#techniques-for-measuring-jnj-55511118-brain-penetrance
https://www.benchchem.com/product/b15575977#techniques-for-measuring-jnj-55511118-brain-penetrance
https://www.benchchem.com/product/b15575977#techniques-for-measuring-jnj-55511118-brain-penetrance
https://www.benchchem.com/product/b15575977#techniques-for-measuring-jnj-55511118-brain-penetrance
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15575977?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

